molecular formula C15H15NO4S B7773545 n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine CAS No. 6231-05-6

n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine

Cat. No.: B7773545
CAS No.: 6231-05-6
M. Wt: 305.4 g/mol
InChI Key: NEYAJGGMLUBRQR-UHFFFAOYSA-N
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Description

n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine: is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a 2-methylphenyl group and a phenylsulfonyl group attached to the nitrogen atom of the glycine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine typically involves the reaction of glycine with 2-methylphenylamine and phenylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran

    Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide can be used.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted glycine derivatives

Scientific Research Applications

n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • n-(2-Methylphenyl)-n-(phenylsulfonyl)alanine
  • n-(2-Methylphenyl)-n-(phenylsulfonyl)valine
  • n-(2-Methylphenyl)-n-(phenylsulfonyl)leucine

Uniqueness

n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methylanilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-12-7-5-6-10-14(12)16(11-15(17)18)21(19,20)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYAJGGMLUBRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20977866
Record name N-(Benzenesulfonyl)-N-(2-methylphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6231-05-6
Record name N-(Benzenesulfonyl)-N-(2-methylphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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